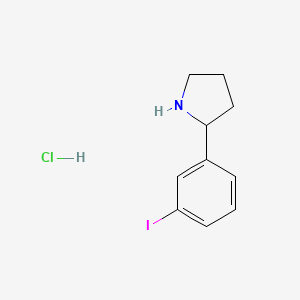
2-(3-Iodophenyl)pyrrolidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-iodophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H12IN·HCl. It is a pyrrolidine derivative where an iodine atom is substituted at the 3-position of the phenyl ring. This compound is often used in pharmaceutical research and organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-iodophenyl)pyrrolidine hydrochloride typically involves the iodination of a pyrrolidine precursor. One common method includes the reaction of 3-iodoaniline with pyrrolidine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of 2-(3-iodophenyl)pyrrolidine hydrochloride may involve large-scale iodination reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-iodophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the iodine substituent to other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
2-(3-iodophenyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-iodophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The iodine substituent can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. The pyrrolidine ring may also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-iodophenyl)pyrrolidine hydrochloride
- 2-(2-iodophenyl)pyrrolidine hydrochloride
- 2-(3-bromophenyl)pyrrolidine hydrochloride
Uniqueness
2-(3-iodophenyl)pyrrolidine hydrochloride is unique due to the specific position of the iodine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The position of the iodine atom can affect the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C10H13ClIN |
|---|---|
Molecular Weight |
309.57 g/mol |
IUPAC Name |
2-(3-iodophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12IN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H |
InChI Key |
HZMGVJFOTOIYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


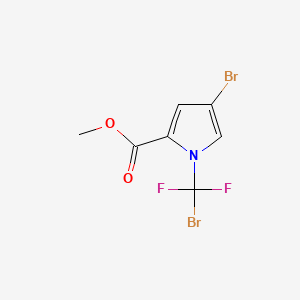
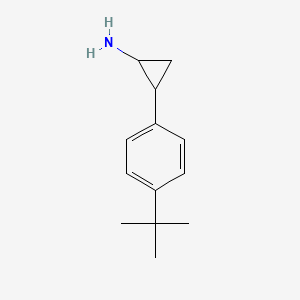
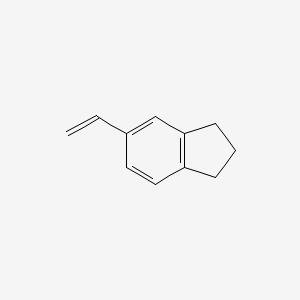
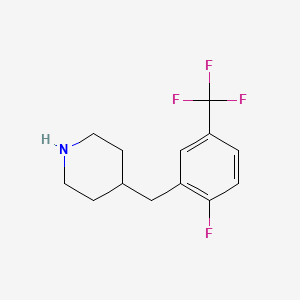
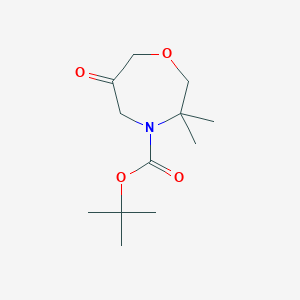
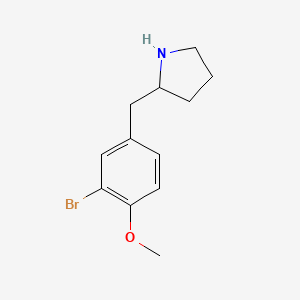
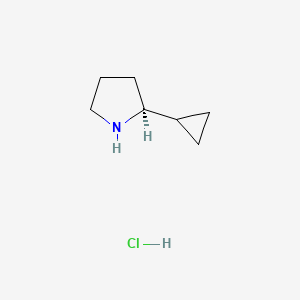

![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13592666.png)
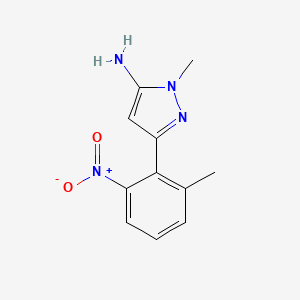
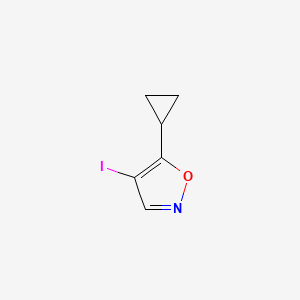
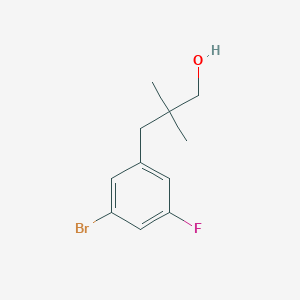
![6-Oxaspiro[3.4]octan-2-ol](/img/structure/B13592693.png)

